molecular formula C27H25NO5 B2591390 L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester CAS No. 143674-78-6

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester

Cat. No.: B2591390
CAS No.: 143674-78-6
M. Wt: 443.499
InChI Key: FYICAVFHXYZRAA-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester (abbreviated as Fmoc-Tyr-OAll) is a protected derivative of the amino acid L-tyrosine, designed for use in peptide synthesis. The compound features:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine) .
  • 2-Propenyl (allyl) ester: A labile protecting group on the carboxylic acid, which can be removed via palladium-catalyzed deallylation under neutral conditions, making it advantageous for sensitive syntheses .
  • Tyrosine side chain: A para-hydroxyphenyl group, which may undergo further functionalization (e.g., halogenation, methylation) .

This compound is critical in solid-phase peptide synthesis (SPPS) for its compatibility with Fmoc/t-Bu strategies, offering selective deprotection pathways.

Properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-26(30)25(16-18-11-13-19(29)14-12-18)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25,29H,1,15-17H2,(H,28,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICAVFHXYZRAA-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester typically involves the protection of the amino group of L-Tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The esterification of the carboxyl group with a propenyl group follows. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of protective groups and the formation of esters under controlled conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

Fmoc-Tyrosine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of tyrosine during synthesis, allowing for the sequential addition of amino acids to form peptides. This method is crucial for creating custom peptides for research and therapeutic purposes.

Key Features:

  • Protection Strategy: The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without degrading sensitive side chains.
  • Versatility: This compound can be incorporated into various peptides, including those designed for therapeutic applications or as research reagents.

Drug Development

Fmoc-Tyrosine derivatives are investigated for their potential use in drug development. These compounds can be modified to enhance their pharmacological properties or to create prodrugs that improve bioavailability.

Case Studies:

  • Anticancer Agents: Research has shown that tyrosine derivatives can exhibit anticancer properties when incorporated into larger molecular frameworks designed to target specific cancer types.
  • Neurotransmitter Precursors: Tyrosine is a precursor to several neurotransmitters, including dopamine. Modifications to tyrosine can lead to compounds that may influence neurological pathways, potentially aiding in the treatment of disorders such as depression or Parkinson's disease.

Bioconjugation

The ability to attach Fmoc-Tyrosine to other molecules makes it a valuable tool in bioconjugation techniques. This includes linking peptides to drugs or imaging agents for targeted therapy or diagnostics.

Applications:

  • Targeted Drug Delivery: By conjugating Fmoc-Tyrosine with targeting ligands, researchers can design systems that deliver drugs specifically to diseased tissues, minimizing side effects.
  • Imaging Agents: Fmoc-Tyrosine can be used to create radiolabeled compounds for imaging studies in cancer diagnostics.

Research Tools

In addition to its applications in drug development and peptide synthesis, Fmoc-Tyrosine serves as an important research tool in biochemical studies.

Research Applications:

  • Protein Engineering: Researchers utilize Fmoc-Tyrosine in the design of proteins with modified properties, allowing for studies on protein function and interactions.
  • Enzyme Activity Studies: The incorporation of Fmoc-Tyrosine into substrates can help elucidate enzyme mechanisms and kinetics.

Data Summary Table

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for SPPSCustom peptide creation
Drug DevelopmentEnhancing pharmacological propertiesAnticancer agents
BioconjugationLinking peptides with drugs/imaging agentsTargeted drug delivery
Research ToolsModifying proteins for functional studiesProtein engineering

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to expose the free amino group, allowing for further functionalization or conjugation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Fmoc-Tyr-OAll and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester/Protecting Group Key Modifications
Fmoc-Tyr-OAll (Target) Not Provided C₂₆H₂₃NO₅ ~437.46 2-Propenyl (allyl) Native tyrosine side chain
Fmoc-Tyr-OMe (Methyl ester) 82911-79-3 C₂₅H₂₃NO₅ 417.45 Methyl None
Fmoc-Tyr-OtBu (tert-Butyl ester) 71989-33-8 C₂₈H₂₉NO₅ 459.53 tert-Butyl Acid-stable ester
Fmoc-3,5-diBr-Tyr-OH 201484-26-6 C₂₄H₁₉Br₂NO₅ 561.22 Free acid Brominated tyrosine side chain
Fmoc-4-MeO-α-Me-Phe (O-methylated derivative) 1292317-35-1 C₂₆H₂₅NO₅ 431.49 Free acid O-Methyl and α-methyl groups
Key Observations:
  • Ester Groups : Allyl esters (Fmoc-Tyr-OAll) offer milder deprotection than methyl (Fmoc-Tyr-OMe) or tert-butyl esters, which require basic or acidic conditions, respectively .
  • Side-Chain Modifications : Halogenation (e.g., bromine in Fmoc-3,5-diBr-Tyr-OH) or methylation (Fmoc-4-MeO-α-Me-Phe) alters hydrophobicity and reactivity, impacting peptide folding and coupling efficiency .
  • Molecular Weight : Allyl esters add ~20 g/mol compared to methyl esters, influencing solubility and purification.
Deprotection Conditions
  • Fmoc-Tyr-OAll : Deallylation uses Pd(0) catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., morpholine), preserving acid-sensitive groups .
  • Fmoc-Tyr-OMe : Requires saponification (e.g., NaOH/MeOH), which may degrade base-sensitive residues .
  • Fmoc-Tyr-OtBu : Cleaved with trifluoroacetic acid (TFA), compatible with Fmoc-SPPS but incompatible with acid-labile sequences .
Side-Chain Reactivity
  • The tyrosine hydroxyl group in Fmoc-Tyr-OAll can be sulfonated, phosphorylated, or iodinated for specialized applications .
  • Brominated derivatives (e.g., Fmoc-3,5-diBr-Tyr-OH) enhance UV detection sensitivity .

Physicochemical Properties

Solubility
  • Fmoc-Tyr-OH (free acid) : More polar but requires activation (e.g., HBTU) for coupling .
Stability
  • Allyl esters are stable under acidic and basic conditions but prone to oxidation. Methyl esters are hydrolytically stable but require harsh deprotection .

Commercial Availability and Pricing

  • Fmoc-Tyr-OMe : Widely available (e.g., Amadis Chemical, TCI America) at ~$50–100/g .
  • Fmoc-Tyr-OAll : Less common; custom synthesis may be required.
  • Fmoc-Tyr-OtBu : Available from TCI America (purity ≥95%, ~$200/g) .

Biological Activity

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester (commonly referred to as Fmoc-Tyr(2-propenyl)-OH) is a derivative of the amino acid L-Tyrosine. This compound is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities.

  • Molecular Formula : C24_{24}H21_{21}NO5_5
  • Molecular Weight : 403.43 g/mol
  • CAS Number : 92954-90-0
  • Purity : Typically ≥95% .

The biological activity of Fmoc-Tyr(2-propenyl)-OH primarily revolves around its role as a building block in peptide synthesis and its potential effects on neurotransmitter synthesis. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The modification with the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents, which is beneficial for various biochemical applications.

2. Neuroprotective Effects

Research indicates that derivatives of L-Tyrosine may exhibit neuroprotective properties. For instance, studies have shown that tyrosine supplementation can enhance cognitive performance and reduce stress-related symptoms by modulating neurotransmitter levels in the brain .

3. Antioxidant Activity

Some studies suggest that compounds derived from L-Tyrosine possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

4. Antimicrobial Properties

Emerging research has indicated that certain tyrosine derivatives may exhibit antimicrobial activity. For example, studies have demonstrated that modifications to the tyrosine structure can enhance its efficacy against various bacterial strains .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the effects of L-Tyrosine on cognitive function under stress conditions. Participants who received L-Tyrosine showed improved working memory and reduced levels of cortisol compared to the placebo group, suggesting a potential role for Fmoc-Tyr(2-propenyl)-OH in enhancing cognitive resilience .

Case Study 2: Antioxidant Activity

In vitro assays conducted on neuronal cell lines demonstrated that Fmoc-Tyr(2-propenyl)-OH significantly reduced reactive oxygen species (ROS) levels when exposed to oxidative stressors. The results indicated that this compound could mitigate oxidative damage and promote cell survival .

Data Tables

PropertyValue
Molecular Weight403.43 g/mol
Melting Point182-187 °C
Purity≥95%
CAS Number92954-90-0
Biological ActivityObservations
Neuroprotective EffectsEnhanced cognitive function under stress
Antioxidant ActivityReduced ROS levels in vitro
Antimicrobial PropertiesEffective against certain bacterial strains

Q & A

Basic Research Question

  • Ester Hydrolysis : Residual moisture can hydrolyze the allyl ester; use anhydrous solvents and molecular sieves .
  • Fmoc Cleavage : Overexposure to basic conditions (e.g., prolonged piperidine treatment) removes the Fmoc group prematurely .
  • Allyl Oxidation : Store the compound under inert gas to prevent peroxide formation at the allyl group .

How can this compound be applied in prodrug design?

Advanced Research Question
The allyl ester serves as a protease-labile prodrug linker. For example:

  • Phosphate Prodrugs : Replace the allyl group with a phosphoester to enhance solubility and enable enzymatic activation in vivo .
  • Peptide Conjugates : Incorporate the compound into peptide sequences via solid-phase synthesis, leveraging Fmoc/t-Bu protection strategies .

What purification challenges arise, and how are they resolved?

Advanced Research Question

  • Byproduct Removal : Silica gel chromatography (hexane/EtOAc gradients) effectively separates unreacted Fmoc-tyrosine and allyl esters .
  • Scale-Up Issues : Switch to flash chromatography for >10 mmol syntheses, achieving >95% purity .

How does solvent choice impact reaction efficiency?

Basic Research Question

  • Polar Aprotic Solvents : DMF or DCM are ideal for Fmoc coupling due to high solubility and low nucleophilicity .
  • Methanol Caution : Prolonged use in esterification may lead to transesterification; replace with ethanol for longer-chain esters .

What are the applications in targeted drug delivery systems?

Advanced Research Question
The compound’s modular structure supports:

  • Ligand Conjugation : Attach targeting moieties (e.g., folate or RGD peptides) via the allyl group for tumor-specific delivery .
  • Enzyme-Responsive Linkers : Design self-immolative linkers activated by tumor-associated proteases (e.g., MMP-9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.